molecular formula C16H12ClFN2O3 B14328073 (5-Chloro-1,3-benzoxazol-2-yl)(2-fluorophenyl)methyl N-methylcarbamate CAS No. 104029-98-3

(5-Chloro-1,3-benzoxazol-2-yl)(2-fluorophenyl)methyl N-methylcarbamate

Cat. No.: B14328073
CAS No.: 104029-98-3
M. Wt: 334.73 g/mol
InChI Key: ZOHYLIOFLRFXDD-UHFFFAOYSA-N
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Description

(5-Chloro-1,3-benzoxazol-2-yl)(2-fluorophenyl)methyl N-methylcarbamate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzoxazole ring substituted with chlorine and fluorine atoms, along with a methylcarbamate group. Its distinct molecular configuration makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-1,3-benzoxazol-2-yl)(2-fluorophenyl)methyl N-methylcarbamate typically involves the condensation of 2-aminophenol with aromatic aldehydes in the presence of catalysts such as titanium tetraisopropoxide and mesoporous titania–alumina mixed oxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-1,3-benzoxazol-2-yl)(2-fluorophenyl)methyl N-methylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoxazole ring, especially at the positions substituted with chlorine and fluorine atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzoxazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5-Chloro-1,3-benzoxazol-2-yl)(2-fluorophenyl)methyl N-methylcarbamate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound has been studied for its potential antimicrobial and antifungal properties. It has shown activity against various bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents .

Medicine

In medicine, this compound has been investigated for its anticancer properties. Studies have shown that it can inhibit the growth of certain cancer cell lines, suggesting its potential as a therapeutic agent .

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation. Its unique chemical structure allows for the creation of materials with tailored functionalities .

Mechanism of Action

The mechanism of action of (5-Chloro-1,3-benzoxazol-2-yl)(2-fluorophenyl)methyl N-methylcarbamate involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death . In anticancer applications, it inhibits key enzymes involved in cell proliferation, thereby preventing the growth and spread of cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: A parent compound with a simpler structure, used in various chemical and biological applications.

    2-Aminophenol: A precursor in the synthesis of benzoxazole derivatives.

    Methylcarbamate: A functional group present in various pesticides and pharmaceuticals.

Uniqueness

(5-Chloro-1,3-benzoxazol-2-yl)(2-fluorophenyl)methyl N-methylcarbamate stands out due to its unique combination of a benzoxazole ring with chlorine and fluorine substitutions, along with a methylcarbamate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

104029-98-3

Molecular Formula

C16H12ClFN2O3

Molecular Weight

334.73 g/mol

IUPAC Name

[(5-chloro-1,3-benzoxazol-2-yl)-(2-fluorophenyl)methyl] N-methylcarbamate

InChI

InChI=1S/C16H12ClFN2O3/c1-19-16(21)23-14(10-4-2-3-5-11(10)18)15-20-12-8-9(17)6-7-13(12)22-15/h2-8,14H,1H3,(H,19,21)

InChI Key

ZOHYLIOFLRFXDD-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OC(C1=CC=CC=C1F)C2=NC3=C(O2)C=CC(=C3)Cl

Origin of Product

United States

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